molecular formula C17H25N3O B7519193 N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide

N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide

Cat. No. B7519193
M. Wt: 287.4 g/mol
InChI Key: WEYRQBCWYOMSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Mechanism of Action

N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide works by inhibiting GABA transaminase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can lead to a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can lead to a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic effects. Additionally, N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide has been shown to have effects on other neurotransmitters, including dopamine and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide is its high selectivity for GABA transaminase, which reduces the potential for off-target effects. Additionally, N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide has been shown to have good oral bioavailability and pharmacokinetic properties, which make it a promising candidate for further development. However, one limitation of N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide is its relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are several potential future directions for research on N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide. One area of interest is the potential use of N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide in the treatment of addiction, particularly cocaine addiction. Additionally, further research is needed to explore the potential therapeutic effects of N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide in other neurological and psychiatric disorders, such as epilepsy and anxiety disorders. Finally, there is a need for further development of N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide analogs with improved pharmacokinetic properties and therapeutic potential.

Synthesis Methods

N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis starts with the reaction of 2-methylphenylpiperazine with cyclopropylmethyl bromide, followed by the conversion of the resulting product to the corresponding carboxylic acid. This acid is then converted to the corresponding acid chloride, which is subsequently reacted with N-methylglycine to form N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide.

Scientific Research Applications

N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide has been investigated for its potential use in the treatment of addiction, particularly cocaine addiction, as well as in the management of neuropathic pain.

properties

IUPAC Name

N-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-14-4-2-3-5-16(14)20-10-8-19(9-11-20)13-17(21)18-12-15-6-7-15/h2-5,15H,6-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYRQBCWYOMSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.